1-Amino-1-(3,5-dichlorophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3,5-dichlorophenyl)acetone is a chemical compound with the molecular formula C9H9Cl2NO and a molar mass of 218.08 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Amino-1-(3,5-dichlorophenyl)acetone can be achieved through several routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichloro-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Amino-1-(3,5-dichlorophenyl)acetone undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include substituted phenylacetones, amines, and alcohols .
Scientific Research Applications
1-Amino-1-(3,5-dichlorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s chlorinated phenyl ring can participate in hydrophobic interactions, affecting the binding affinity and activity of enzymes and receptors .
Comparison with Similar Compounds
1-Amino-1-(3,5-dichlorophenyl)acetone can be compared with similar compounds such as:
1-Amino-1-(4-chlorophenyl)acetone: This compound has a single chlorine atom on the phenyl ring, resulting in different chemical reactivity and biological activity.
1-Amino-1-(3,4-dichlorophenyl)acetone: The position of the chlorine atoms on the phenyl ring affects the compound’s steric and electronic properties.
1-Amino-1-(3,5-dibromophenyl)acetone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic and research applications .
Biological Activity
1-Amino-1-(3,5-dichlorophenyl)acetone is a compound with significant biological activity, characterized by its unique structure that includes an amino group and a dichlorophenyl moiety. Its molecular formula is C9H10Cl2N, with a molecular weight of approximately 220.09 g/mol. This compound has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals.
Research indicates that this compound may function as an inhibitor or activator of specific enzymes and receptors, thereby influencing various biochemical pathways. Its structural characteristics enable it to interact with multiple molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to significant physiological effects. Notably, compounds with similar structures have been noted for their roles in promoting animal growth and improving the lean meat-to-fat ratio in livestock.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds with similar functional groups have shown effectiveness against multidrug-resistant strains . The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as potential candidates for developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of this compound. Some derivatives have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | Notable Findings |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. faecalis | Effective against multidrug-resistant strains |
Anticancer | A549 (lung cancer), MCF-7 (breast cancer) | Induces apoptosis; cytotoxic effects observed |
Growth Promotion | Livestock | Improves lean meat-to-fat ratio |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results indicated that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, derivatives were tested on A549 cells. The study found that specific modifications to the compound's structure significantly enhanced its cytotoxicity, suggesting that further chemical optimization could yield more potent anticancer agents .
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(3,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |
InChI Key |
TVHMRZVEFVKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.